N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide is an organic compound that features a benzodioxole ring fused with a carboxamide group and a methoxyphenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions using carboxylic acid derivatives and amines.
Introduction of the Methoxyphenyl Ethyl Side Chain: This step involves the alkylation of the benzodioxole ring with a methoxyphenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl ethyl side chain and the benzodioxole ring play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)ethyl]-methanesulfonamide
- N-[2-(4-methoxyphenyl)ethyl]hydrazinecarboxamide
- N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-5-nitro-1H-benzimidazol-1-yl}ethan-1-amine
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzodioxole ring structure is particularly notable for its stability and ability to participate in various chemical reactions.
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H17NO4/c1-20-14-5-2-12(3-6-14)8-9-18-17(19)13-4-7-15-16(10-13)22-11-21-15/h2-7,10H,8-9,11H2,1H3,(H,18,19) |
InChI Key |
IYKXVUQIXFYXES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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